molecular formula C23H15ClFNO4 B2643715 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929452-47-1

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B2643715
CAS No.: 929452-47-1
M. Wt: 423.82
InChI Key: ZCUMFFCQCYPKFK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzoyl group (a benzene ring attached to a carbonyl group) and an amide group. The presence of a benzofuran indicates a fused ring system containing a benzene ring and a furan ring. The compound also has methoxy, chlorobenzoyl, and fluorobenzamide substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a benzoyl group, and a fluorobenzamide group .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, benzamide derivatives are known to participate in various chemical reactions, including acylation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamide derivatives generally have moderate to high polarity due to the presence of the amide group .

Scientific Research Applications

Benzofuran and Benzamide Derivatives in Medicinal Chemistry

  • Benzofuran and benzamide derivatives are extensively studied for their pharmacological properties. For instance, novel 4-thiazolidinone derivatives, which include benzamide functional groups, have been designed, synthesized, and evaluated as anticonvulsant agents, indicating their potential application in designing drugs targeting benzodiazepine receptors (Faizi et al., 2017). This research demonstrates the potential of benzamide derivatives in developing new therapeutic agents.

Imaging and Diagnostic Applications

  • Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors (Tu et al., 2007). This showcases the application of such compounds in diagnostic imaging, particularly in oncology.

Molecular Interactions and Chemical Properties

  • Intramolecular hydrogen bonding patterns in benzamide derivatives have been studied, revealing insights into molecular structures and interactions (Du et al., 2009). This kind of research is crucial for understanding the chemical behavior and designing compounds with desired physical and chemical properties.

Biological Activity and Antimicrobial Applications

  • Research on aromatic amides, including benzamide derivatives, has explored their behavioral responses and bioefficacy against Aedes aegypti mosquitoes (Garud et al., 2011). This indicates the potential use of these compounds in developing insect repellents or pesticides.

Chemical Synthesis and Modification

  • Studies on the synthesis and bromodemercuration of permercurated arenes, including benzamide derivatives, offer insights into chemical synthesis techniques and the generation of compounds with specific functional groups (Deacon & Farquharson, 1976). Such research is fundamental to the field of synthetic chemistry.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that some benzamide derivatives have shown medicinal properties .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMFFCQCYPKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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